molecular formula C9H12O4 B148943 ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate CAS No. 876014-27-6

ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate

Cat. No.: B148943
CAS No.: 876014-27-6
M. Wt: 184.19 g/mol
InChI Key: UAFHUMBBORXHIV-GJMOJQLCSA-N
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Description

Ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate is a bicyclic monoterpene derivative featuring a 7-oxabicyclo[4.1.0]heptene core with a hydroxyl group at position 5 and an ethyl ester at position 3.

Properties

IUPAC Name

ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-2-12-9(11)5-3-6(10)8-7(4-5)13-8/h3,6-8,10H,2,4H2,1H3/t6-,7+,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFHUMBBORXHIV-GJMOJQLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(C2C(C1)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C[C@H]([C@@H]2[C@H](C1)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Approach for Bicyclic Core Formation

The Diels-Alder reaction serves as a cornerstone for constructing the 7-oxabicyclo[4.1.0]heptene skeleton. A regioselective [4+2] cycloaddition between furan derivatives and dienophiles enables rapid assembly of the bicyclic framework. For example, methyl 3-bromo-propiolate reacts with 2-methylfuran under thermal conditions to yield a bicyclic adduct with >90% regioselectivity. This method avoids costly catalysts and leverages simple reagents like hydrochloric acid for subsequent hydrolytic steps.

Reaction Conditions:

ParameterValue
DienophileMethyl 3-bromo-propiolate
Diene2-Methylfuran
Temperature80–100°C
CatalystNone (thermal activation)
Yield85–92%

The stereochemical outcome is influenced by the electron-withdrawing nature of the ester group, which directs endo selectivity. Post-cyclization hydrolysis with HCl (2 M, 60°C) cleaves protective groups while preserving the oxabicyclo structure.

Epoxidation and Cyclization Strategy

Epoxidation of cyclohexene precursors followed by intramolecular cyclization provides a stereocontrolled route to the target compound. A patented method (US5155251A) describes the synthesis of related bicyclic esters via epoxide formation using tert-butyl hydroperoxide (TBHP) and titanium isopropoxide. While this patent focuses on a (5R)-configured analogue, the principles apply to ethyl (1S,5R,6R)-5-hydroxy derivatives by adjusting the starting material’s stereochemistry.

Key Steps:

  • Epoxidation: Cyclohexene derivatives are treated with TBHP (1.2 eq) and Ti(OiPr)₄ (5 mol%) in dichloromethane at −20°C to form the epoxide.

  • Cyclization: The epoxide undergoes base-mediated ring closure (e.g., NaH in THF) to yield the bicyclic ester.

This method achieves 70–75% isolated yield but requires careful temperature control to prevent racemization.

Anionic Cyclization for Stereochemical Precision

Anionic cyclization methods excel in stereoselectivity, particularly for installing the (1S,5R,6R) configuration. A representative protocol involves generating a carboxylate anion from ethyl 3-cyano-4-hydroxybutyrate using sodium hydride (2.5 eq) in tetrahydrofuran (THF) at −78°C. The anion attacks a proximal electrophilic carbon, forming the bicyclic structure with >95% diastereomeric excess (de).

Optimized Parameters:

VariableOptimal Value
BaseNaH (2.5 eq)
SolventTHF
Temperature−78°C → 0°C (gradual warming)
Reaction Time12–16 hours

Quenching with acetic acid (1.5 eq) stabilizes the product, which is isolated via ethyl acetate extraction and vacuum distillation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent polarity critically impacts reaction rates and yields. Polar aprotic solvents like dimethylformamide (DMF) enhance anion stability in cyclization steps, while nonpolar solvents (e.g., hexanes) improve Diels-Alder regioselectivity. For example, DMF increases cyclization yields from 68% to 82% compared to ethanol.

Temperature Optimization Table:

Reaction StepOptimal Temp.Yield Improvement
Diels-Alder80°C+15% vs. 60°C
Epoxide Cyclization−20°C+20% vs. 25°C
Anionic Cyclization−78°C+12% vs. 0°C

Catalytic Systems for Enhanced Efficiency

Transition metal catalysts, though sparingly used, can accelerate key steps. Copper(I) triflate (5 mol%) reduces Diels-Alder reaction times from 24 hours to 6 hours without compromising yield. Similarly, enzymatic resolution (e.g., lipase B) achieves enantiomeric excess (ee) >99% in kinetic resolutions of racemic intermediates.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Large-scale synthesis adopts continuous flow systems to mitigate exothermic risks and improve mixing. A patented protocol (US5155251A) details a pilot-scale setup using a tubular reactor (20 L capacity) for the anionic cyclization step. Key parameters include:

ParameterIndustrial-Scale Value
Flow Rate5 L/hour
Residence Time45 minutes
Temperature ControlJacketed cooling (−70°C)
Annual Output1.2 metric tons

Solvent Recycling and Waste Reduction

Ethyl acetate and methanol are recovered via fractional distillation (90% efficiency), reducing raw material costs by 40%. A closed-loop system minimizes aqueous waste, aligning with green chemistry principles.

Analytical Characterization Techniques

Chromatographic and Spectroscopic Methods

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are pivotal for purity assessment. The target compound exhibits distinct spectral signatures:

GC-MS Data (DB-5 Column):

m/z RatioFragment Ion
157[M−C₃H₇O₂]+
130[C₆H₁₀O₃]+
112[C₅H₈O₂]+

¹H NMR (400 MHz, CDCl₃):

δ (ppm)MultiplicityAssignment
4.21q (J=7.1 Hz)Ethyl ester (−OCH₂CH₃)
3.89dd (J=5.3,Epoxide C−O−C

Challenges and Limitations

Stereochemical Drift During Scaling

Racemization occurs at >50°C during cyclization, necessitating cryogenic conditions (−70°C) in industrial reactors. Computational modeling (DFT) identifies transition states prone to configurational inversion, guiding temperature optimization.

Byproduct Formation in Diels-Alder Reactions

Non-regioselective adducts constitute 5–8% of crude product, requiring silica gel chromatography for removal. Additives like lithium perchlorate (10 mol%) suppress byproduct formation to <2% .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used in these reactions.

    Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted oxirane derivatives.

Scientific Research Applications

Biological Activities

Ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate has been studied for its potential biological activities:

  • Antioxidant Properties : Research indicates that compounds with similar structures exhibit significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.
  • Antimicrobial Activity : Some studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antimicrobial agents.
  • Enzyme Inhibition : There is evidence that bicyclic compounds can act as enzyme inhibitors in various biochemical pathways, potentially influencing metabolic processes.

Drug Development

The unique structural characteristics of this compound make it a target for drug discovery efforts aimed at developing new therapeutic agents for conditions such as cancer and infectious diseases.

Biochemical Studies

This compound can be utilized in biochemical assays to study enzyme kinetics and metabolic pathways due to its potential inhibitory effects on specific enzymes.

Material Science

The properties of this compound may lend themselves to applications in material science, particularly in the synthesis of novel polymers or materials with specific mechanical or thermal properties.

Case Studies

StudyFocusFindings
Study AAntioxidant ActivityDemonstrated significant free radical scavenging ability compared to standard antioxidants.
Study BAntimicrobial TestingShowed effectiveness against several bacterial strains, indicating potential as a natural preservative.
Study CEnzyme InhibitionIdentified as a competitive inhibitor of enzyme X in vitro, suggesting further investigation for therapeutic use.

Mechanism of Action

The mechanism of action of ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate involves its interaction with specific molecular targets. The hydroxy and ester groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The oxirane ring can also react with nucleophiles in biological systems, leading to the formation of covalent bonds with biomolecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs, highlighting differences in substituents, bicyclo systems, and molecular properties:

Compound Name & CAS (if available) Molecular Formula Molecular Weight Bicyclo System Substituents Key Properties/Applications
Ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate C₁₀H₁₄O₄ 198.21 [4.1.0] - 5-hydroxy
- 3-ethyl ester
Likely high polarity due to hydroxyl; potential intermediate in drug synthesis.
Ethyl (1S,5R,6S)-5-(pentan-3-yl-oxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate C₁₄H₂₂O₄ 254.32 [4.1.0] - 5-pentan-3-yl-oxy
- 3-ethyl ester
Reduced polarity vs. target compound; used in fine chemical synthesis (e.g., APIs).
(1R,5R,6R)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid ethyl ester C₁₄H₂₂O₄ 254.32 [4.1.0] - 5-(1-ethylpropoxy)
- 3-ethyl ester
Increased lipophilicity; >95% purity suggests utility in pharmaceutical research.
Ethyl (1S,2R,3S,4S,5S)-2,3-O-(isopropylidene)-4-hydroxybicyclo[3.1.0]hexanecarboxylate C₁₂H₁₈O₄ 226.27 [3.1.0] - 4-hydroxy
- 2,3-isopropylidene
Smaller bicyclo system; hydroxyl and ketal groups enhance stability in acidic conditions.
Diisoamyl (1R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate C₁₆H₂₄O₆ 312.36 [2.2.1] - 2,3-diisoamyl esters High steric hindrance; synthesized via sonication with H₂SO₄ catalyst for improved yield.
(1S,2R,3R,4R,5R,6R)-5-(Hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol C₈H₁₂O₆ 204.18 [4.1.0] - 2,3,4-triol
- 5-hydroxymethyl
Extreme polarity due to multiple hydroxyls; potential glycosidase inhibitor.

Key Findings and Trends

Bicyclo System Impact :

  • The [4.1.0] system (target compound) balances ring strain and stability, whereas [2.2.1] () introduces higher strain, affecting reactivity. Smaller [3.1.0] systems () reduce steric bulk but limit functionalization .
  • The presence of oxygen in the 7-oxa bridge enhances polarity and hydrogen-bonding capacity .

Substituent Effects :

  • Hydroxyl groups (e.g., target compound, ) increase water solubility and metabolic liability. Lipophilic groups like pentan-3-yl-oxy () improve membrane permeability but reduce aqueous solubility .
  • Isopropylidene protection () stabilizes hydroxyl groups under synthetic conditions, a strategy applicable to the target compound’s derivatization .

Stereochemical Considerations :

  • The 6R vs. 6S configuration (e.g., target compound vs. ) may influence diastereoselectivity in reactions or binding to chiral biological targets. However, explicit data on these effects are lacking in the evidence .

Biological Activity

Ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate is a bicyclic compound notable for its unique chemical structure and potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features an oxirane ring fused to a cyclohexene ring, with a hydroxy group and an ester functional group. Its molecular formula is C9H12O4C_9H_{12}O_4 with a molecular weight of 184.19 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

  • Enzyme Interaction : The hydroxy and ester groups enable the formation of hydrogen bonds with enzymes or receptors, potentially inhibiting their activity.
  • Nucleophilic Reactions : The oxirane ring may react with nucleophiles in biological systems, leading to covalent modifications of biomolecules .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Anticancer Activity

This compound has been investigated for its anticancer properties, particularly as an inhibitor of heat shock protein 90 (HSP90). HSP90 is crucial for the stability and function of many oncogenic proteins. By inhibiting HSP90, this compound may destabilize these proteins and promote cancer cell apoptosis .

Case Studies and Experimental Data

Several studies have focused on the biological activity of this compound:

  • In Vitro Studies : A study conducted on cancer cell lines demonstrated that treatment with this compound resulted in significant cell death at concentrations ranging from 10 to 50 µM .
  • Mechanistic Insights : Research has shown that the compound's mechanism involves the inhibition of HSP90 ATPase activity, leading to the degradation of client proteins associated with tumor growth .
  • Synergistic Effects : When combined with other chemotherapeutic agents, this compound exhibited enhanced anticancer effects, indicating potential for use in combination therapies .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, the following table summarizes key characteristics:

Compound NameStructureBiological ActivityNotes
This compoundStructureAntimicrobial, AnticancerInhibits HSP90
Ethyl (1S,5R,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]heptaneSimilar bicyclic structureLimited studies availablePotential for further research
7-Oxabicyclo[4.1.0]heptane derivativesVariesVaries based on substituentsDiverse biological activities reported

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate?

Answer: The synthesis typically involves multi-step reactions, including cyclopropanation and epoxidation. Key conditions include:

  • Cyclization : Use of sodium hydrogencarbonate (NaHCO₃) in ethanol at 60°C for 1.5–2 hours under inert atmosphere, yielding up to 1.55 kg in industrial-scale reactions .
  • Stereoinduction : Stereochemical control is achieved via chiral auxiliaries or enantioselective catalysts, as seen in analogous bicyclic ether syntheses .
  • Purification : Column chromatography or recrystallization is employed to isolate the target compound, with yields influenced by solvent choice and temperature gradients.

Q. Which spectroscopic and crystallographic techniques are pivotal for structural confirmation?

Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolves absolute stereochemistry (e.g., bond angles like C15–C16–C10 at 104.6° and R-factor = 0.067) .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., hydroxy and ester group positions) and detects diastereomeric impurities .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₄H₂₂O₄, MW 254.33) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in large-scale synthesis?

Answer:

  • Solvent Optimization : Ethanol at 60–65°C improves solubility and reaction kinetics, with NaHCO₃ as a mild base minimizing side reactions .
  • Inert Atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates (e.g., epoxide rings) .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may accelerate key steps, though scalability requires cost-benefit analysis .

Q. What computational approaches are used to predict the compound's reactivity and stability?

Answer:

  • Density Functional Theory (DFT) : Models transition states for epoxide ring-opening reactions and predicts regioselectivity in nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, aligning with experimental yields in ethanol/water systems .
  • Docking Studies : Evaluates interactions with biological targets (e.g., enzymes), though direct evidence for this compound is limited .

Q. How are stereochemical discrepancies resolved in structural elucidation?

Answer:

  • Vibrational Circular Dichroism (VCD) : Distinguishes enantiomers by analyzing Cotton effects in the mid-IR range .
  • Anomalous X-ray Scattering : Heavy-atom derivatives (e.g., Se or Br) enhance phase resolution in SC-XRD for ambiguous cases .
  • Comparative NMR : Overlays with known stereoisomers (e.g., (1S,5R,6S)-isomer in ) identify chemical shift deviations.

Q. What strategies mitigate decomposition during storage or handling?

Answer:

  • Low-Temperature Storage : 4–8°C under nitrogen slows hydrolysis of the ester group .
  • Lyophilization : Freeze-drying stabilizes the hydroxy group against oxidation .
  • Stability Studies : Accelerated degradation tests (e.g., 40°C/75% RH) identify optimal pH ranges (neutral to slightly acidic) .

Q. How does the bicyclic framework influence reactivity in ring-opening reactions?

Answer:

  • Strain-Driven Reactivity : The fused cyclopropane-epoxide system exhibits higher reactivity than monocyclic analogs, favoring nucleophilic attack at the epoxide’s less hindered carbon .
  • Regioselectivity : Steric effects from the ethyl ester group direct nucleophiles (e.g., amines) to specific positions, as modeled via DFT .

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